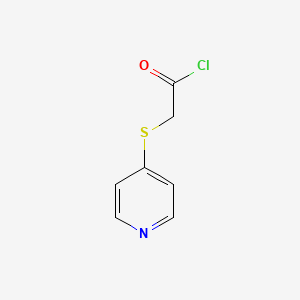

(4-Pyridylthio)acetyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

52998-13-7 |

|---|---|

Molecular Formula |

C7H6ClNOS |

Molecular Weight |

187.65 g/mol |

IUPAC Name |

2-pyridin-4-ylsulfanylacetyl chloride |

InChI |

InChI=1S/C7H6ClNOS/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2 |

InChI Key |

IVRIXACFKSSWNB-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1SCC(=O)Cl |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)Cl |

Other CAS No. |

52998-13-7 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridylthio Acetyl Chloride and Its Precursors

Preparation Routes to (4-Pyridylthio)acetic Acid

(4-Pyridylthio)acetic acid is a key intermediate compound. google.com Various synthetic strategies have been developed for its preparation, with notable differences in starting materials, efficiency, and yield.

A highly efficient, single-step process for preparing (4-Pyridylthio)acetic acid involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid. google.com This method is noted for producing superior yields, typically ranging from 70% to 95%. google.com The reaction is generally carried out by treating an aqueous solution of 4-(1-pyridyl)pyridinium chloride with at least one molar equivalent of 2-mercaptoacetic acid. google.com The application of heat is preferred to facilitate the reaction. google.com

A solution of 4-(1-pyridyl)pyridinium chloride hydrochloride is neutralized. google.com

This solution is then treated with 2-mercaptoacetic acid and heated, typically at reflux, for several hours. google.com

Upon cooling, the product, (4-Pyridylthio)acetic acid, precipitates out of the solution and can be collected by filtration. google.com

An alternative and older method for synthesizing (4-Pyridylthio)acetic acid involves the reaction of 4-thiopyridone (also known as 4-mercaptopyridine) with 2-chloroacetic acid in a weakly basic medium. google.comprepchem.com While effective, this route has the disadvantage of using 4-thiopyridone, which is a more expensive starting material compared to the reagents used in the more modern synthesis. google.com

The synthesis of (4-Pyridylthio)acetic acid from 4-(1-pyridyl)pyridinium chloride has been optimized to achieve high yields. Key parameters that influence the outcome of the reaction include molar ratios of reactants, temperature, and reaction duration. google.com

The process generally involves mixing the reactants in water with or without heat, although heating is preferred to expedite the reaction. google.com

| Parameter | Preferred Condition | Most Preferred Condition |

|---|---|---|

| Molar Ratio (2-mercaptoacetic acid to pyridinium (B92312) salt) | ~1.0 to 1.5 molar equivalents | ~1.0 molar equivalent |

| Temperature | ~50°C to reflux temperature | Reflux temperature |

| Reaction Time | ~1 to 10 hours | ~4 hours |

Table 1: Optimized Reaction Conditions for the Synthesis of (4-Pyridylthio)acetic acid. Data sourced from U.S. Patent 3,644,377. google.com

Conversion of (4-Pyridylthio)acetic Acid to (4-Pyridylthio)acetyl chloride

The transformation of a carboxylic acid into an acyl chloride is a fundamental step in organic synthesis, creating a more reactive derivative suitable for further reactions. chemguide.co.uk

(4-Pyridylthio)acetic acid can be converted to its corresponding acyl chloride, this compound, through reaction with a chlorinating agent like phosphorus pentachloride (PCl₅). chemguide.co.ukinfinitylearn.com In this type of reaction, the hydroxyl (-OH) group of the carboxylic acid is replaced by a chlorine atom (-Cl). infinitylearn.comlibretexts.org

The general reaction proceeds as follows: CH₃COOH + PCl₅ → CH₃COCl + POCl₃ + HCl infinitylearn.com

When (4-Pyridylthio)acetic acid is reacted with phosphorus pentachloride, the products are this compound, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.ukinfinitylearn.com The final product is often isolated as this compound hydrochloride, a more stable salt form. google.comalfa-chemistry.com The acyl chloride can then be separated from the liquid byproduct, phosphorus oxychloride, by fractional distillation. chemguide.co.uk

The conversion of carboxylic acids to acyl chlorides can be accomplished using several halogenating agents. The most common reagents for this purpose are phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and thionyl chloride (SOCl₂). libretexts.orgwikipedia.org

Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily with carboxylic acids at room temperature. chemguide.co.uk It is a reliable and effective choice for producing acyl chlorides. sciencemadness.org

Phosphorus Trichloride (PCl₃): A liquid reagent whose reaction is typically less vigorous than that of PCl₅ because it does not produce hydrogen chloride gas. chemguide.co.uk

Thionyl Chloride (SOCl₂): This liquid reagent is often considered particularly convenient. vedantu.com Its reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.uk This simplifies the purification process, as the gaseous byproducts are easily removed from the reaction mixture. chemguide.co.uklibretexts.org

The selection of a specific reagent depends on factors such as the scale of the reaction, the desired purity of the product, and the ease of separating the acyl chloride from the reaction byproducts. vedantu.com

Comparative Analysis of Synthetic Pathways

The primary synthetic routes to this compound diverge at the synthesis of the crucial intermediate, (4-Pyridylthio)acetic acid. Three main pathways have been documented, starting from different pyridine (B92270) derivatives. The final step, the conversion of the carboxylic acid to the acid chloride, is a standard transformation but can be achieved with various reagents, which also warrants comparison.

The three principal pathways for synthesizing (4-Pyridylthio)acetic acid are:

Pathway I: Nucleophilic substitution of 4-chloropyridine (B1293800) with a thioglycolate equivalent. This pathway first requires the synthesis of 4-chloropyridine from pyridine.

Pathway II: Reaction of 4-thiopyridone (the tautomer of 4-mercaptopyridine) with chloroacetic acid. This route is more direct but relies on the availability of 4-thiopyridone.

Pathway III: A newer method involving the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with 2-mercaptoacetic acid. This pathway avoids the use of halogenated pyridines directly.

A detailed comparison of these pathways, including the synthesis of their respective starting materials and the final conversion to this compound, is presented below.

Pathway I: Starting from Pyridine via 4-Chloropyridine

This is a multi-step process that begins with the chlorination of pyridine.

Step 1: Synthesis of 4-Chloropyridine. 4-Chloropyridine can be synthesized from N-(4-pyridyl)pyridinium chloride hydrochloride by reacting it with a chlorinating agent like phosphorus pentachloride or sulfur oxychloride (thionyl chloride) at elevated temperatures (50-150 °C). google.com For instance, reacting N-(4-pyridyl)pyridinium chloride hydrochloride with thionyl chloride in dichloromethane (B109758) at 50 °C yields 4-chloropyridine hydrochloride with a yield of approximately 32%. google.com

Step 2: Synthesis of 4-Mercaptopyridine (B10438). The 4-chloropyridine is then converted to 4-mercaptopyridine (which exists in tautomeric equilibrium with 4-thiopyridone). This can be achieved by reacting 4-chloropyridine hydrochloride with an alkali metal polysulfide, followed by acidification. google.com Another method involves the reaction of 4-chloropyridine with thiourea. chemicalbook.com

Step 3: Synthesis of (4-Pyridylthio)acetic acid. 4-mercaptopyridine is subsequently reacted with chloroacetic acid in a weakly basic medium to yield (4-Pyridylthio)acetic acid.

Pathway II: Starting from 4-Thiopyridone

This pathway is more direct if 4-thiopyridone is available as a starting material.

Step 1: Synthesis of (4-Pyridylthio)acetic acid. The process involves the reaction of 4-thiopyridone with 2-chloroacetic acid. While synthetically straightforward, this method's primary drawback is the high cost of the 4-thiopyridone starting material.

Pathway III: Starting from Pyridine via N-(4-pyridyl)pyridinium chloride hydrochloride

This pathway represents a more efficient and higher-yielding alternative to the classical methods.

Step 1: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride. This key intermediate is prepared by reacting dry pyridine with an excess of thionyl chloride. The reaction is typically allowed to proceed at room temperature for an extended period (e.g., 3 days), yielding the product in 40-45% after workup. orgsyn.orgprepchem.com

Final Step: Conversion to this compound

The conversion of (4-Pyridylthio)acetic acid to its corresponding acid chloride is the final step. Several chlorinating agents can be employed.

Using Phosphorus Pentachloride (PCl₅): A documented method involves slurrying (4-Pyridylthio)acetic acid in methylene (B1212753) chloride, saturating with dry hydrogen chloride gas, and then adding phosphorus pentachloride. This process yields this compound hydrochloride. google.com

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for this transformation. The reaction typically involves refluxing the carboxylic acid in neat thionyl chloride or in a solvent. orgsyn.orgaskiitians.comlibretexts.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. gauthmath.com

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, often milder, reagent for preparing acid chlorides. askiitians.com The reaction is typically performed in an inert solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF). chem-soc.si The byproducts are also gaseous (CO₂, CO, HCl). researchgate.net

Comparative Summary

The choice of synthetic pathway depends heavily on factors such as cost, availability of starting materials, desired yield, and scalability.

| Pathway | Starting Material | Key Steps | Reported Yield (Precursor Acid) | Advantages | Disadvantages |

| I | Pyridine | 1. Chlorination to 4-chloropyridine2. Thionation to 4-mercaptopyridine3. Alkylation with chloroacetic acid | Moderate | Utilizes a basic starting material. | Multi-step, involves potentially hazardous reagents, lower overall yield. |

| II | 4-Thiopyridone | 1. Alkylation with chloroacetic acid | Good | Direct, fewer steps. | High cost of 4-thiopyridone. |

| III | Pyridine | 1. Synthesis of N-(4-pyridyl)pyridinium chloride HCl2. Reaction with 2-mercaptoacetic acid | 70-95% | High yield, one-pot conversion from the pyridinium salt, more efficient. | Requires handling of thionyl chloride and a multi-day reaction for the intermediate. |

For the final chlorination step, oxalyl chloride and thionyl chloride are generally preferred in modern laboratory settings over phosphorus pentachloride due to the formation of only gaseous byproducts, which simplifies product isolation and purification.

Chemical Reactivity and Mechanistic Investigations of 4 Pyridylthio Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group in (4-Pyridylthio)acetyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. This reactivity is attributed to the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen, which renders the carbonyl carbon highly susceptible to attack by nucleophiles. The general mechanism for these reactions proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Formation of Esters with Alcohols

This compound reacts with alcohols to form the corresponding esters. This reaction, known as esterification, typically proceeds rapidly and often exothermically. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. A subsequent deprotonation of the resulting oxonium ion by a weak base, such as another alcohol molecule or pyridine (B92270), yields the final ester product and hydrochloric acid.

The general reaction can be represented as:

R-OH + this compound → (4-Pyridylthio)acetyl-OR + HCl

| Alcohol (R-OH) | Product | Reaction Conditions | Yield (%) |

| Ethanol | Ethyl (4-pyridylthio)acetate | Typically in an inert solvent at room temperature. | High |

| Methanol (B129727) | Methyl (4-pyridylthio)acetate | Similar conditions to ethanol. | High |

| Isopropanol | Isopropyl (4-pyridylthio)acetate | May require slightly elevated temperatures. | Good to High |

Note: The yields are generally high for primary and secondary alcohols. Tertiary alcohols may undergo elimination side reactions.

Formation of Amides with Amines

The reaction of this compound with primary or secondary amines leads to the formation of amides. This amidation reaction is generally very facile and is a common method for synthesizing N-substituted amides. The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile. Due to the basic nature of amines, an excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

A notable application of this reactivity is in the synthesis of cephalosporin (B10832234) antibiotics. For instance, this compound hydrochloride has been used to acylate 7-aminocephalosporanic acid to produce 7-[a(4-pyridylthio) acetamido] cephalosporanic acid google.com.

| Amine | Product | Reaction Conditions |

| Ammonia | (4-Pyridylthio)acetamide | Reaction with aqueous ammonia. |

| Aniline (B41778) | N-phenyl-(4-pyridylthio)acetamide | In the presence of a base like pyridine or triethylamine. |

| Diethylamine (B46881) | N,N-diethyl-(4-pyridylthio)acetamide | Typically in an inert solvent. |

Formation of Thioesters with Thiols

In a similar fashion to alcohols and amines, thiols can react with this compound to produce thioesters. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds through the characteristic addition-elimination mechanism of nucleophilic acyl substitution.

The general reaction is as follows:

R-SH + this compound → (4-Pyridylthio)acetyl-SR + HCl

| Thiol (R-SH) | Product |

| Ethanethiol | S-Ethyl (4-pyridylthio)thioacetate |

| Thiophenol | S-Phenyl (4-pyridylthio)thioacetate |

Hydrolysis Reactions and Carboxylic Acid Formation

This compound readily reacts with water in a hydrolysis reaction to form (4-pyridylthio)acetic acid and hydrochloric acid. This reaction is typically vigorous and exothermic. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. A final deprotonation step yields the carboxylic acid. Due to its high reactivity with water, this compound must be handled under anhydrous conditions to prevent its decomposition.

Reactions Involving the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack compared to benzene. Electrophilic substitution on a pyridine ring generally requires harsh reaction conditions and typically directs the incoming electrophile to the 3-position.

Electrophilic Aromatic Substitution Potentials (e.g., Friedel-Crafts Acylation Analogues)

Standard Friedel-Crafts acylation reactions, which involve the use of a Lewis acid catalyst like aluminum chloride, are generally not feasible with pyridine-containing substrates such as this compound. The Lewis acid tends to coordinate with the lone pair of electrons on the basic nitrogen atom of the pyridine ring. This coordination further deactivates the ring towards electrophilic attack, often preventing the desired reaction from occurring.

Furthermore, an unexpected reaction has been reported between pyridine and acetyl chloride, leading to the formation of dihydropyridine (B1217469) and piperidine (B6355638) derivatives, suggesting that the interaction is not a straightforward electrophilic substitution on the ring polimi.it. This highlights the complex reactivity of pyridine systems under acylating conditions. While direct Friedel-Crafts acylation on the pyridine ring of this compound is unlikely, intramolecular cyclization reactions under specific conditions could be a possibility, though not widely reported.

Coordination Chemistry via Pyridyl Nitrogen (Theoretical Considerations)

This compound possesses multiple potential coordination sites, with the pyridyl nitrogen being a primary site for interaction with metal centers. Theoretical and computational studies, often employing Density Functional Theory (DFT), provide significant insights into the coordination behavior of such ligands. While direct computational studies on this compound are not extensively documented, theoretical considerations can be derived from related pyridyl-thioether ligand systems.

DFT calculations on analogous pyridyl-containing thiosemicarbazone and thioether ligands help to predict the structural and electronic properties of potential metal complexes. mdpi.comnih.gov These studies allow for the optimization of molecular geometries and the calculation of bond lengths, bond angles, and binding energies. For a hypothetical complex between a metal ion (M) and this compound, key parameters that could be theoretically investigated are summarized in Table 1.

Table 1: Theoretical Parameters for Metal-Ligand Interaction Analysis This table is generated based on typical parameters investigated in computational coordination chemistry studies.

| Parameter | Theoretical Method | Significance | Expected Trend/Observation for this compound |

| M-N Bond Length | DFT Geometry Optimization | Indicates the strength of the coordinate bond. Shorter bonds suggest stronger interaction. | Expected to be slightly longer than in complexes with more basic pyridine ligands due to the electron-withdrawing acyl group. |

| Coordination Energy | DFT Energy Calculation | Quantifies the stability of the metal-ligand complex. | Moderate, reflecting a balance between the donor capacity of the nitrogen and electronic effects of the substituents. |

| Natural Bond Orbital (NBO) Analysis | NBO Analysis | Determines the charge distribution and nature of the donor-acceptor interaction between the ligand and metal. | Would likely show a significant charge transfer from the nitrogen lone pair to the metal center. mdpi.com |

| Frontier Molecular Orbitals (HOMO-LUMO) | TD-DFT | Provides insight into the electronic transitions and reactivity of the complex. | The energy gap would be indicative of the complex's stability and potential photochemical properties. researchgate.net |

In solution, theoretical models predict that the pyridyl nitrogen of this compound would readily coordinate to various transition metals, potentially forming either monodentate complexes through the nitrogen or acting as a bridging ligand to form polynuclear structures. mdpi.com The presence of the flexible thioether acetyl chloride chain allows for conformational adaptability to accommodate different metal coordination spheres. The weak nature of the bonds in such complexes can be significantly influenced by solid-state packing effects, potentially leading to asymmetry in the solid state that is not present in solution. semanticscholar.orgnih.gov

Cross-Coupling Reactions and Derivative Formation

The dual functionality of this compound, comprising an acyl chloride and a pyridine ring, makes it a versatile substrate for various cross-coupling reactions to form a diverse range of derivatives. The acyl chloride group is particularly reactive in palladium-catalyzed couplings.

One of the primary reactions for the acyl chloride moiety is the Stille-type cross-coupling with organostannanes or the Suzuki-Miyaura coupling with organoboron compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions provide an efficient route to synthesize ketones. For instance, the palladium-catalyzed reaction of this compound with an arylboronic acid would yield an aryl ketone derivative. The general mechanism involves oxidative addition of the acyl chloride to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the ketone and regenerate the catalyst. libretexts.orgharvard.edu

Table 2: Potential Cross-Coupling Reactions and Products This table presents hypothetical cross-coupling reactions based on established methodologies for acyl chlorides and pyridine derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine Ligand, Base | 1-Aryl-2-(pyridin-4-ylthio)ethan-1-one |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-Substituted-2-(pyridin-4-ylthio)ethan-1-one |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃, Base | 1-Phenyl-4-(pyridin-4-ylthio)but-3-en-2-one |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI, Base | 1-(Pyridin-4-ylthio)-4-substituted-but-3-yn-2-one |

*Note: Heck and Sonogashira reactions typically involve aryl/vinyl halides. Application to the pyridine ring of this compound would require prior functionalization of the ring (e.g., halogenation).

The pyridine ring itself can participate in cross-coupling reactions, though this typically requires prior activation, for example, by converting it to a pyridyl halide or triflate. researchgate.net If a halogen were introduced onto the pyridine ring, Suzuki or Heck reactions could be employed to form C-C bonds at the ring, leading to highly functionalized derivatives. The Heck reaction, for instance, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. diva-portal.orglibretexts.orgchempedia.info

The chemoselectivity of these reactions is a critical aspect. Under appropriate conditions, it is possible to selectively react the acyl chloride group while leaving the pyridine ring intact. For example, certain palladium catalysts show high selectivity for the cross-coupling of acyl chlorides even in the presence of aryl halides on the same molecule. organic-chemistry.org

Reduction Reactions of the Carbonyl Group

The carbonyl group of the acetyl chloride in this compound is readily susceptible to reduction by hydride-donating reagents. This transformation is a fundamental method for converting carboxylic acid derivatives into primary alcohols.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. adichemistry.comslideshare.netleah4sci.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate. Unlike in the reduction of ketones or aldehydes, the chloride ion is a good leaving group and is eliminated, which transiently forms an aldehyde intermediate. This aldehyde is then immediately reduced by a second equivalent of hydride to form an alkoxyaluminate intermediate. A final aqueous or acidic workup step protonates the alkoxide to yield the primary alcohol, 2-(pyridin-4-ylthio)ethanol. chemistrysteps.comyoutube.comyoutube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and can also be used to reduce acyl chlorides to alcohols. chemistrysteps.comsaskoer.calibretexts.org The reaction proceeds through a similar mechanism of nucleophilic addition-elimination followed by a second addition. The reaction with NaBH₄ is often carried out in solvents like THF or DMF, sometimes in the presence of pyridine. mdma.ch

Table 3: Comparison of Reducing Agents for Carbonyl Reduction This table summarizes the properties and typical conditions for the reduction of acyl chlorides.

| Reducing Agent | Formula | Reactivity | Typical Solvents | Workup Conditions | Product from this compound |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous Ether, THF | Aqueous Acid/Base | 2-(pyridin-4-ylthio)ethanol |

| Sodium Borohydride | NaBH₄ | High | Alcohols, THF, DMF | Aqueous Acid/Base | 2-(pyridin-4-ylthio)ethanol |

| Lithium tri(t-butoxy)aluminum hydride | LiAl(OtBu)₃H | Moderate | THF, Ether | Aqueous Acid/Base | Can sometimes isolate the aldehyde intermediate |

Due to the high reactivity of the intermediate aldehyde, it is generally difficult to stop the reduction at the aldehyde stage when using strong reducing agents like LiAlH₄ or NaBH₄. chemistrysteps.com However, using sterically hindered and less reactive hydride reagents, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), can allow for the selective reduction of an acyl chloride to an aldehyde. chemistrysteps.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For (4-Pyridylthio)acetyl chloride, both ¹H and ¹³C NMR provide invaluable information about the carbon-hydrogen framework.

The pyridine (B92270) ring features a symmetrical substitution pattern, resulting in two distinct sets of chemically equivalent protons. The protons adjacent to the nitrogen atom (at positions 2 and 6) are expected to be downfield from those at positions 3 and 5 due to the electron-withdrawing nature of the nitrogen. The methylene (B1212753) protons (-S-CH₂-C=O) are adjacent to both a sulfur atom and a carbonyl group, which would shift their signal downfield into a characteristic singlet.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2, H-6 | ~8.4 - 8.6 | Doublet | 2H | Protons ortho to the pyridine nitrogen |

| H-3, H-5 | ~7.2 - 7.4 | Doublet | 2H | Protons meta to the pyridine nitrogen |

Note: Data is predicted based on analogous structures. The commercially available form is often the hydrochloride salt, which would cause further deshielding and a more significant downfield shift of the pyridine protons (H-2, H-6 and H-3, H-5).

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, five distinct carbon signals are anticipated: one for the carbonyl group, one for the methylene group, and three for the pyridine ring carbons due to symmetry.

The acyl chloride carbonyl carbon is characteristically found at a low field (downfield) position. The methylene carbon, situated between the sulfur atom and the carbonyl group, will appear in the aliphatic region. The pyridine ring will show three signals: one for the carbon atom attached to the sulfur (C-4), one for the carbons adjacent to the nitrogen (C-2, C-6), and one for the remaining carbons (C-3, C-5).

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~170 - 172 | Acyl chloride carbonyl carbon |

| C-4 | ~150 - 152 | Pyridine carbon attached to sulfur |

| C-2, C-6 | ~148 - 150 | Pyridine carbons ortho to nitrogen |

| C-3, C-5 | ~120 - 122 | Pyridine carbons meta to nitrogen |

Note: Data is predicted based on established chemical shift ranges for similar functional groups and heterocyclic systems. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most diagnostic feature is the intense stretching vibration of the acyl chloride carbonyl group (C=O), which typically appears at a high frequency (wavenumber) compared to other carbonyl compounds, a direct result of the electron-withdrawing chloride atom. Other key absorptions include those corresponding to the aromatic pyridine ring and the C-S bond.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O (Acyl Chloride) | ~1790 - 1815 | Strong | Stretching |

| C=C, C=N (Pyridine Ring) | ~1590 - 1610 | Medium-Strong | Ring Stretching |

| C-H (Aromatic) | ~3010 - 3100 | Medium-Weak | Stretching |

| C-H (Aliphatic, -CH₂-) | ~2920 - 2960 | Weak | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₇H₆ClNOS, Molecular Weight: ~187.65 g/mol ), electron ionization (EI) would likely induce reproducible fragmentation.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the intact molecule. Key fragmentation pathways would involve the loss of the chlorine atom, the carbonyl group, or cleavage at the thioether linkage, leading to characteristic fragment ions that help confirm the molecular structure.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Structure/Formula | Fragment Lost |

|---|---|---|

| 187/189 | [C₇H₆ClNOS]⁺ | (Molecular Ion, M⁺) |

| 152 | [C₇H₆NOS]⁺ | Cl |

| 124 | [C₆H₆NS]⁺ | CO, Cl |

| 110 | [C₅H₄NS]⁺ | CH₂COCl |

Note: The presence of chlorine would result in a characteristic M+2 isotope peak at m/z 189, with an intensity approximately one-third that of the M⁺ peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the pyridine ring. The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The thioether and acetyl chloride substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted pyridine. The characteristic absorption bands are typically observed in the UV region. researchgate.netsielc.com

Expected UV-Vis Absorption Data

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|

Note: The exact λmax and molar absorptivity would depend on the solvent used for the analysis.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging.

Gas Chromatography (GC) is a powerful tool for this purpose, but it often requires a derivatization step to convert the highly reactive acyl chloride into a more stable, volatile compound. A common strategy is to react the sample with an alcohol, such as methanol (B129727), to form the corresponding methyl ester, or with a secondary amine like diethylamine (B46881) to form a stable amide. nih.gov This derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. This approach allows for the accurate quantification of the acyl chloride and the detection of related impurities, such as the corresponding carboxylic acid. nih.govchromforum.org

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or when thermal degradation is a concern. Similar to GC, a derivatization strategy is often necessary to create a stable derivative that is suitable for reverse-phase HPLC analysis. researchgate.net This allows for separation from starting materials and byproducts, providing a clear profile of the sample's purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high reactivity and thermal lability of the acyl chloride group in this compound, direct GC analysis is challenging. The compound is prone to degradation and reaction with trace amounts of water or other nucleophiles within the GC system. Therefore, analysis typically involves converting the acetyl chloride into a more stable, volatile derivative prior to injection. japsonline.comosti.gov

One common derivatization strategy is the conversion of the acetyl chloride to its corresponding ester. chromforum.org For instance, reaction with an alcohol like methanol in an inert solvent quantitatively converts this compound into methyl (4-pyridylthio)acetate. This ester is significantly more stable and volatile, making it amenable to GC analysis.

Illustrative Derivatization Reaction: this compound + CH₃OH → Methyl (4-pyridylthio)acetate + HCl

The resulting derivative can then be analyzed, often using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. nih.govscispace.com GC-MS analysis of the derivative would provide a characteristic retention time and a mass spectrum with specific fragmentation patterns, allowing for unambiguous identification. scispace.com For example, the mass spectrum would likely show a molecular ion peak corresponding to the methyl ester and fragment ions related to the pyridylthio and acetyl groups.

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-Wax), is often suitable for analyzing such esters. japsonline.comchromforum.org

Table 1: Hypothetical GC Method Parameters for Methyl (4-pyridylthio)acetate Analysis

| Parameter | Value |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-Wax or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp at 10°C/min to 250°C, hold for 5 min |

| MS Source Temp. | 230°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of this compound and its derivatives. rsc.org Unlike GC, LC analysis is performed at or near ambient temperature, which mitigates the risk of thermal degradation of the analyte. This allows for the potential analysis of the intact acetyl chloride, although its reactivity in common protic mobile phases remains a concern.

To address the reactivity, derivatization can also be employed for LC analysis. The acetyl chloride can be reacted with a nucleophile that imparts favorable chromatographic or detection properties. For compounds containing thiol groups, derivatization is a common strategy to improve detection. researchgate.netunipd.it

HPLC systems are most commonly coupled with Ultraviolet (UV) detectors, as the pyridine ring in the molecule is a strong chromophore, allowing for sensitive detection. For more definitive identification and structural elucidation, coupling HPLC with mass spectrometry (LC-MS) is the method of choice. rsc.orgnih.gov LC-MS provides both retention time data from the LC separation and mass-to-charge ratio information from the MS, offering high sensitivity and selectivity. rsc.org

Reversed-phase HPLC is the most common separation mode. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to control the ionization state of the pyridine nitrogen.

Table 2: Illustrative HPLC Method Parameters for this compound Derivatives

| Parameter | Value |

|---|---|

| LC System | HPLC with UV or MS Detector |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |

X-ray Diffraction Analysis (Applicability to Crystalline Derivatives)

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its crystalline state. mdpi.com While this compound itself is a reactive liquid or low-melting solid, this technique is highly applicable to its stable, crystalline derivatives.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com

For instance, reacting this compound with a substituted aniline (B41778) could yield a crystalline N-aryl-(4-pyridylthio)acetamide. Analysis of a suitable crystal of this product by XRD would confirm the connectivity of the atoms and the stereochemistry of the molecule. Powder X-ray diffraction can also be used to analyze polycrystalline materials, providing information about the crystal lattice and phase purity of the crystalline solid.

Table 3: Information Obtained from X-ray Diffraction of a Crystalline Derivative

| Structural Information | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | Describes the symmetry elements within the crystal's unit cell. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). nih.gov |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Molecular Conformation | The three-dimensional arrangement of the atoms in the molecule. |

Applications of 4 Pyridylthio Acetyl Chloride As a Versatile Synthetic Intermediate

Role in the Synthesis of Heterocyclic Compounds

The dual functionality of (4-Pyridylthio)acetyl chloride makes it a particularly useful building block for the synthesis of complex heterocyclic structures. The acyl chloride provides a reactive site for acylation reactions, while the pyridylthio group can influence the biological activity and physicochemical properties of the final compound.

A significant application of this compound is in the synthesis of semisynthetic cephalosporin (B10832234) antibiotics. The compound serves as a crucial precursor for introducing the 7-acylamino side chain, which is a key determinant of the antibacterial spectrum and potency of cephalosporins.

Specifically, this compound hydrochloride is reacted with the 7-aminocephalosporanic acid (7-ACA) nucleus. The acetyl chloride group readily acylates the amino group at the 7-position of the 7-ACA core to form an amide linkage. This reaction leads to the formation of 7-[(4-Pyridylthio)acetamido]cephalosporanic acid, a potent cephalosporin derivative researchgate.netgoogle.com. The (4-pyridylthio)acetic acid moiety is a valuable component in creating biologically active cephalosporins researchgate.net. The process for preparing (4-pyridylthio)acetic acid and its subsequent conversion to the acetyl chloride highlights its importance as a commercial intermediate for these antibacterial agents researchgate.net.

Table 1: Synthesis of 7-[(4-Pyridylthio)acetamido]cephalosporanic acid

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound hydrochloride | 7-aminocephalosporanic acid (7-ACA) | 7-[(4-Pyridylthio)acetamido]cephalosporanic acid | Formation of a key cephalosporin antibiotic. |

While direct and specific examples of this compound in thiophene (B33073) derivative synthesis are not extensively documented in readily available literature, the reactivity of acyl chlorides with thiophene is a well-established transformation in organic chemistry. Thiophene can undergo Friedel-Crafts acylation, where an acyl chloride, in the presence of a Lewis acid catalyst, introduces an acyl group onto the thiophene ring.

By analogy, this compound could be expected to acylate thiophene, leading to the formation of 2-((4-pyridylthio)acetyl)thiophene or 3-((4-pyridylthio)acetyl)thiophene. Such a reaction would introduce the pyridylthioacetyl moiety onto the thiophene scaffold, creating a novel derivative with potential applications in medicinal chemistry or materials science. The pyridylthio group could impart unique electronic properties or biological activities to the resulting thiophene compound.

In the synthesis of 1,2,4-triazole-based scaffolds, acyl chlorides are often employed as reagents for N-acylation or as precursors in cyclization reactions. Although direct utilization of this compound in the synthesis of 1,2,4-triazoles is not prominently reported, its chemical properties suggest a potential role in the construction of such heterocyclic systems.

For instance, this compound could be used to acylate an existing 4-amino-1,2,4-triazole, introducing the (4-pyridylthio)acetyl group onto the amino substituent. This resulting N-acyl derivative could then serve as an intermediate for further elaboration into more complex triazole-containing molecules. The incorporation of the pyridylthio moiety could be a strategic approach to modulate the pharmacological profile of the 1,2,4-triazole (B32235) scaffold, a core structure found in many antifungal and other therapeutic agents.

Utility in Organic Synthesis of Complex Molecules

Beyond its application in constructing specific heterocyclic rings, this compound serves as a versatile building block for the synthesis of a broader range of complex organic molecules, including intermediates for the pharmaceutical and potentially the agrochemical industries.

As established, this compound is a key intermediate in the synthesis of cephalosporin antibiotics, which are vital pharmaceuticals. The pyridylthio moiety is a recognized pharmacophore, and its incorporation into molecular structures can lead to desirable biological activities.

Table 2: Potential Applications of this compound in Complex Molecule Synthesis

| Industry | Application | Potential Product Class |

| Pharmaceutical | Intermediate for Antibiotics | Cephalosporin Derivatives |

| Agrochemical | Building Block for Pesticides | Pyridine-based Herbicides, Insecticides, or Fungicides |

The use of this compound in the synthesis of specialized polymers is not a widely documented application. However, based on the principles of polymer chemistry, its reactive acyl chloride group suggests potential utility in certain polymerization reactions.

Acyl chlorides are known to react with diols or diamines in condensation polymerization to form polyesters and polyamides, respectively. In principle, this compound could be used as a monofunctional reagent to cap polymer chains, introducing a pyridylthio end-group. This could be a method to functionalize polymers, imparting specific properties such as metal-coordinating abilities or altered solubility. Furthermore, if a di-functional analogue of this compound were synthesized, it could potentially be used as a monomer in the creation of novel polymers containing the pyridylthio moiety within the polymer backbone. Such polymers might exhibit interesting thermal, optical, or biological properties.

Development of Functional Materials

The development of functional materials often relies on the precise modification of surfaces to impart desired chemical or physical properties. This compound can be employed as a key building block in the synthesis of such materials, particularly for the creation of self-assembled monolayers (SAMs) and functionalized nanoparticles. The underlying principle involves the use of the acetyl chloride moiety to anchor the molecule to a substrate, followed by the utilization of the pyridylthio group as a reactive site for further functionalization.

The process typically begins with a substrate that has surface functional groups amenable to acylation, such as hydroxyl (-OH) or amine (-NH2) groups. The highly reactive acetyl chloride of this compound will readily react with these groups to form a stable ester or amide linkage, respectively. This reaction effectively tethers the (4-pyridylthio)acetyl moiety to the surface of the material.

Once the surface is decorated with pyridylthio groups, these can be used to immobilize other molecules of interest, particularly those containing thiol (-SH) groups. The pyridyl disulfide group is known to react selectively with thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This disulfide exchange reaction is highly efficient and proceeds under mild conditions, making it an attractive method for the controlled assembly of molecules on a surface.

For instance, this strategy can be applied to the functionalization of nanoparticles. Nanoparticles with surface carboxylate groups can be activated and then reacted with a molecule containing both an amine and a pyridyl disulfide group. This results in nanoparticles that are functionalized with thiol-reactive groups. nih.gov While this example uses a different coupling chemistry to attach the pyridyl disulfide group, the principle remains the same: the pyridyl disulfide acts as a versatile handle for subsequent conjugation. The use of this compound would offer a more direct route for surfaces bearing hydroxyl or amine groups.

| Functional Material Development via this compound | |

| Step 1: Surface Activation | Substrate with hydroxyl or amine groups is prepared. |

| Step 2: Immobilization | This compound reacts with the surface groups to form ester or amide bonds, attaching the pyridylthio moiety. |

| Step 3: Functionalization | The pyridylthio-functionalized surface is exposed to a solution containing a thiol-containing molecule of interest (e.g., a biomolecule, a sensor molecule). |

| Step 4: Disulfide Bond Formation | A disulfide exchange reaction occurs, covalently linking the thiol-containing molecule to the surface via a disulfide bond. |

This method allows for the creation of a wide array of functional materials. For example, biosensors can be developed by immobilizing enzymes or antibodies on a surface. The pyridylthio group provides a specific and stable attachment point, ensuring that the biological activity of the immobilized molecule is retained. Similarly, materials with altered surface properties, such as hydrophobicity or biocompatibility, can be engineered by attaching appropriate molecules.

Modification of Proteins and Peptides for Biochemical Probes

The selective modification of proteins and peptides is a cornerstone of chemical biology, enabling the development of sophisticated biochemical probes to study biological processes. This compound can serve as a valuable reagent in this context by facilitating the introduction of a pyridyl disulfide group, a highly selective handle for reacting with cysteine residues in proteins and peptides.

The strategy involves a two-step approach. First, this compound is used to modify a molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or a solid support. The acetyl chloride group of the reagent will react with a suitable functional group on the molecule to be modified (e.g., an amine or hydroxyl group), thereby attaching the (4-pyridylthio)acetyl linker. This creates a new chemical entity that is now equipped with a thiol-reactive pyridyl disulfide group.

In the second step, this newly synthesized probe is introduced to a protein or peptide that contains one or more cysteine residues. The sulfur atom of the cysteine's thiol group will attack the disulfide bond of the pyridylthio moiety. This results in the formation of a stable disulfide bond between the probe molecule and the protein or peptide, with the concurrent release of pyridine-2-thione. nih.gov This reaction is highly specific for cysteine residues and proceeds efficiently under physiological conditions, minimizing the risk of non-specific labeling of other amino acid residues.

This method of bioconjugation is particularly useful for several reasons. The reaction is fast and can be monitored spectrophotometrically by measuring the release of pyridine-2-thione, which has a characteristic absorbance maximum. nih.gov Furthermore, the resulting disulfide bond is stable under normal conditions but can be cleaved under reducing conditions, for example, by the addition of dithiothreitol (B142953) (DTT) or in the reducing environment of the cell interior. This cleavable nature can be advantageous for applications such as drug delivery, where the release of a therapeutic peptide or small molecule at a specific location is desired. nih.gov

| Protein/Peptide Modification for Biochemical Probes | |

| Probe Synthesis | This compound is reacted with a molecule of interest (e.g., fluorescent dye, biotin) to attach the pyridylthio acetyl linker. |

| Target | A protein or peptide containing at least one cysteine residue. |

| Conjugation Reaction | The pyridylthio-functionalized probe is mixed with the target protein/peptide. |

| Mechanism | The thiol group of a cysteine residue attacks the pyridyl disulfide, forming a new disulfide bond and releasing pyridine-2-thione. |

| Result | A protein or peptide covalently labeled with the probe molecule via a disulfide linkage. |

The versatility of this approach allows for the creation of a wide range of biochemical probes. For example, attaching a fluorescent dye allows for the visualization of a protein's localization and dynamics within a cell. Biotinylating a protein enables its purification and detection using streptavidin-based assays. Immobilizing a peptide onto a solid support via this chemistry can be used to create affinity chromatography columns for isolating specific binding partners.

Advanced Research Avenues and Future Directions in 4 Pyridylthio Acetyl Chloride Chemistry

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The traditional synthesis of (4-Pyridylthio)acetyl chloride involves the preparation of its precursor, (4-pyridylthio)acetic acid, followed by conversion to the acyl chloride. The established method for the acid precursor involves reacting 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid google.com. The subsequent conversion to this compound hydrochloride is typically achieved using stoichiometric chlorinating agents like phosphorus pentachloride in solvents such as methylene (B1212753) chloride google.com. While effective, these methods are characteristic of classical synthesis and present opportunities for improvement through modern catalytic strategies that offer greater efficiency and atom economy.

Future research is directed towards the development of transition-metal-catalyzed reactions for both the synthesis and subsequent functionalization of the molecule.

Directed C-H Functionalization: The pyridine (B92270) nitrogen atom can act as an endogenous directing group in transition-metal-catalyzed C-H activation nih.govnih.gov. This strategy could enable the direct functionalization of the pyridine ring at the C-3 and C-5 positions. Catalytic systems, particularly those based on palladium, rhodium, or ruthenium, could be employed to introduce new alkyl, aryl, or other functional groups, thus creating a library of novel derivatives from the basic this compound scaffold. This approach avoids the multi-step processes often required for pyridine ring substitution.

Table 1: Comparison of Synthetic Approaches for this compound Precursor

| Feature | Traditional Method google.com | Proposed Catalytic Method |

|---|---|---|

| Key Reaction | Nucleophilic substitution | C-S Cross-Coupling / C-H Functionalization |

| Catalyst | None (stoichiometric reagents) | Palladium, Copper, Rhodium |

| Key Reagents | 4-(1-pyridyl)pyridinium chloride, PCl₅ | 4-Halopyridine, Thioglycolic acid derivative |

| Atom Economy | Moderate | High |

| Step Economy | Lower (multi-step) | Higher (potentially one-pot) |

| Scope | Limited to the core structure | Allows for diverse functionalization |

Exploration of Stereoselective Transformations

As an achiral molecule, this compound's role in stereoselective chemistry lies in its application as a reagent for resolving or modifying chiral molecules. The acyl chloride moiety is a highly reactive acylating agent capable of reacting with chiral alcohols and amines.

Future research should focus on leveraging this reactivity in asymmetric catalysis:

Enzyme-Catalyzed Kinetic Resolution: Lipases and other hydrolases could be used to selectively catalyze the acylation of one enantiomer of a racemic alcohol or amine with this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Dynamic Kinetic Resolution (DKR): A more advanced approach involves combining the kinetic resolution with in-situ racemization of the starting material. A chiral acylation catalyst, such as a chiral 4-(dimethylamino)pyridine (DMAP) derivative or a chiral phosphine, could be paired with a racemization catalyst. This would theoretically convert a racemic mixture of an alcohol or amine entirely into a single enantiomer of the acylated product. The (4-pyridylthio)acetyl group would serve as an effective acyl donor in such transformations.

Table 2: Hypothetical Dynamic Kinetic Resolution using this compound

| Component | Role | Example |

|---|---|---|

| Substrate | Racemic alcohol | (±)-1-Phenylethanol |

| Acylating Agent | Acyl group donor | This compound |

| Asymmetric Catalyst | Enantioselective acylation | Chiral DMAP derivative |

| Racemization Catalyst | In-situ racemization of alcohol | Ruthenium-based complex |

| Product | Enantiopure ester | (R)-1-Phenylethyl 2-((pyridin-4-yl)thio)acetate |

Investigation into Green Chemistry Methodologies for Synthesis and Use

The principles of green chemistry aim to reduce the environmental impact of chemical processes sphinxsai.com. The established synthesis of this compound provides considerable scope for green innovation by replacing hazardous reagents and solvents and improving energy efficiency google.com.

Alternative Chlorinating Agents: The use of phosphorus pentachloride is undesirable due to the formation of phosphate (B84403) byproducts. Research into alternative, greener chlorinating agents such as thionyl chloride or oxalyl chloride under catalytic conditions could significantly reduce waste.

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement would be the development of a solvent-free synthesis. Microwave-assisted organic synthesis is a proven technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times nih.govmdpi.comnih.gov. Applying microwave irradiation to the synthesis of (4-pyridylthio)acetic acid or its conversion to the acyl chloride could eliminate the need for high-boiling solvents and reduce energy consumption.

Catalytic Acylation in Green Solvents: When this compound is used as an acylating agent, replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water (for specific applications) would be a key research goal. Furthermore, employing reusable solid catalysts, such as zinc dust, for acylation reactions can simplify product purification and minimize waste eurjchem.com.

Table 3: Comparison of Traditional vs. Proposed Green Synthesis

| Step | Traditional Method | Proposed Green Methodology |

|---|---|---|

| Chlorination | Phosphorus pentachloride in methylene chloride | Thionyl chloride (catalytic DMF), solvent-free |

| Energy Input | Conventional heating | Microwave irradiation |

| Waste Profile | Stoichiometric phosphate and HCl byproducts | Catalytic, reduced byproducts |

| Overall Process | Multiple steps with workups | Potential for one-pot synthesis |

Expansion of Applications in Emerging Chemical Fields

The unique combination of functional groups in this compound makes it an attractive building block for applications beyond its role as a simple intermediate.

Click Chemistry: While not a direct participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the molecule is an ideal scaffold for creating click chemistry reagents sigmaaldrich.comtcichemicals.com. The acyl chloride can be used to link the (4-pyridylthio)acetate core to a molecule containing either an azide (B81097) or an alkyne. For instance, reaction with 2-aminoethanol followed by functionalization of the hydroxyl group could yield a linker. Alternatively, reacting it with propargylamine (B41283) would directly install an alkyne handle, creating a versatile reagent for CuAAC reactions. This opens pathways to new materials, bioconjugates, and complex molecular architectures.

Bioconjugation: The reactive acyl chloride group can readily form stable amide bonds with amine residues (e.g., lysine) on proteins or other biomolecules. This allows the (4-pyridylthio) moiety to be attached as a label or a functional tag. The pyridine nitrogen offers a site for coordination with metal ions, which could be useful for developing diagnostic agents or metallodrug conjugates.

Materials Science: The pyridine ring is a well-known ligand for metal ions. This suggests that this compound could be used to functionalize monomers or polymers. The resulting materials would have metal-binding capabilities, which could be exploited in the development of sensors, catalytic materials, or metal-organic frameworks (MOFs). By first reacting the acyl chloride with an appropriate linker, bifunctional ligands could be synthesized for the construction of advanced coordination polymers.

Q & A

Q. What are the recommended safety protocols for handling (4-Pyridylthio)acetyl chloride in laboratory settings?

this compound, like other acyl chlorides, is highly reactive and corrosive. Key precautions include:

- Personal Protective Equipment (PPE): Use butyl-rubber gloves (≥0.3 mm thickness, tested for ≥105 min breakthrough time), chemical-resistant lab coats, and full-face respirators with AXBEK cartridges for vapor protection .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors, which can cause severe respiratory irritation .

- Storage: Keep in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Store away from water, heat, and oxidizers .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid aqueous cleanup due to exothermic hydrolysis .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves:

- Thiol-Acetylation: React 4-mercaptopyridine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl.

- Workup: Purify via distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict moisture exclusion .

- Validation: Confirm purity via <sup>1</sup>H NMR (δ 8.5–8.7 ppm for pyridyl protons) and FT-IR (C=O stretch at ~1800 cm<sup>-1</sup>) .

Q. How should researchers characterize the purity and stability of this compound?

- Analytical Techniques:

| Technique | Key Parameters |

|---|---|

| HPLC | C18 column, 70:30 acetonitrile/water, retention time ~5.2 min |

| TGA | Decomposition onset >120°C under nitrogen |

| Karl Fischer Titration | Moisture content <0.1% (critical for stability) |

- Stability Testing: Store aliquots at –20°C under argon. Monitor hydrolysis via weekly FT-IR to detect carboxylic acid formation (C=O shift to ~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

Discrepancies often arise from:

- Moisture Contamination: Even trace H2O hydrolyzes the reagent. Use molecular sieves (3Å) in solvents and rigorously dry glassware .

- Catalyst Interference: Some metal catalysts (e.g., AlCl3) may form complexes with the pyridylthio group, altering reactivity. Pre-screen catalysts via <sup>13</sup>C NMR to assess coordination .

- Statistical Validation: Perform triplicate reactions under controlled conditions. Use ANOVA to identify significant variables (e.g., solvent polarity, temperature) .

Q. What strategies optimize the use of this compound in synthesizing coordination polymers?

The pyridylthio moiety enables metal coordination. Example protocol:

- Ligand Design: Combine this compound with Cu(II) salts in ethanol/water (1:1). Adjust pH to 6–7 to promote deprotonation of the thiol group.

- Crystallography: Characterize polymers via single-crystal X-ray diffraction. Key metrics: Cu–S bond lengths (2.2–2.4 Å) and dihedral angles between pyridyl rings (85–95°) .

- Stability Testing: Expose polymers to humidity (40–80% RH) for 72 h. Monitor structural integrity via PXRD to assess hydrolytic resistance .

Q. How can researchers analyze conflicting data on the electrophilicity of this compound in nucleophilic acyl substitutions?

Disparate reactivity reports may stem from:

- Solvent Effects: Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Use Hammett plots to correlate σpara values of substituents with rate constants .

- Competing Pathways: Employ <sup>13</sup>C labeling to distinguish between direct substitution vs. intermediacy of ketene (via dehydrochlorination) .

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers imposed by the pyridylthio group .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.